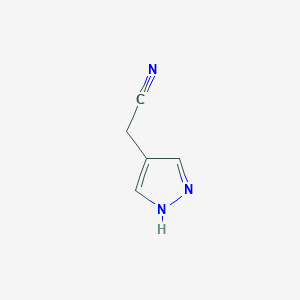![molecular formula C24H28N2O4S B2534999 1-[4-(4-Metilbencenosulfonil)piperazin-1-il]-3-(naftalen-2-iloxi)propan-2-ol CAS No. 667891-35-2](/img/structure/B2534999.png)
1-[4-(4-Metilbencenosulfonil)piperazin-1-il]-3-(naftalen-2-iloxi)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol is a synthetic organic compound that features a naphthalene moiety, a tosylated piperazine ring, and a propanol group
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a halogenated naphthalene derivative, followed by nucleophilic substitution with an alcohol to form the naphthalen-2-yloxy group.
Synthesis of the Tosylpiperazine Intermediate: Piperazine is reacted with tosyl chloride in the presence of a base to form the tosylated piperazine.
Coupling Reaction: The naphthalen-2-yloxy intermediate is then coupled with the tosylpiperazine intermediate using a suitable linker, such as a halogenated propanol, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The naphthalen-2-yloxy group can be reduced to form a dihydronaphthalene derivative.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted piperazine derivatives.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The naphthalene and piperazine moieties could play key roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Naphthalen-2-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure but with a methyl group instead of a tosyl group.
1-(Naphthalen-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol: Similar structure but with a benzyl group instead of a tosyl group.
Uniqueness
1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The combination of the naphthalene moiety and the tosylated piperazine ring provides a distinct set of properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-19-6-10-24(11-7-19)31(28,29)26-14-12-25(13-15-26)17-22(27)18-30-23-9-8-20-4-2-3-5-21(20)16-23/h2-11,16,22,27H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPOOAJAUDNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine](/img/structure/B2534916.png)
![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2534917.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2534918.png)
![(2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2534919.png)
![2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2534921.png)
![2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2534922.png)


![N~4~-(4-fluorophenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2534929.png)

![2-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534935.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534936.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2534938.png)

